Structural Identity and Key Physicochemical Properties vs. In-Class Comparators
The target compound is differentiated from the closest commercially available analog, 3-((3-bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole (CAS 618412-36-5), by the presence of a 4-allyl group instead of a 4-ethyl group. This substitution results in a difference of 2 hydrogen atoms and a double bond (C3H5 vs C2H5) at the N4 position, altering the molecular formula from C16H14BrN3S2 to C15H14BrN3S2 for the ethyl analog. The molecular weight is predicted to shift from 392.34 g/mol to 378.33 g/mol, and the calculated logP is expected to be slightly lower for the allyl analog due to its alkene character, affecting lipophilicity and potential membrane permeability. [1]
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C16H14BrN3S2; 392.34 g/mol |
| Comparator Or Baseline | 3-((3-bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole; C15H14BrN3S2; 378.33 g/mol |
| Quantified Difference | ΔMW = +14.01 g/mol; ΔFormula = +CH2 |
| Conditions | In silico prediction based on structural analysis. |
Why This Matters
The 4-allyl group provides a unique chemical handle for further derivatization or metabolic optimization that is absent in the 4-ethyl analog, which is crucial for researchers requiring a specific structural motif for structure-activity relationship (SAR) studies.
- [1] Wishart, D.S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research, 46(D1), D1074-D1082. Used for in silico property prediction via the DrugBank web server. View Source
